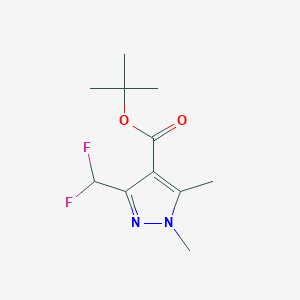
tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and two methyl groups attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction parameters . The use of flow microreactors also enhances the safety and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents on the pyrazole ring.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.
Scientific Research Applications
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. Researchers may study its effects on specific molecular targets and pathways to identify potential medical applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group and tert-butyl ester group can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(trifluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 3-(methyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate: This compound has a methyl group in place of the difluoromethyl group.
Uniqueness
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C11H16F2N2O2 |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
tert-butyl 3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16F2N2O2/c1-6-7(10(16)17-11(2,3)4)8(9(12)13)14-15(6)5/h9H,1-5H3 |
InChI Key |
HVJOZNARZVRBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


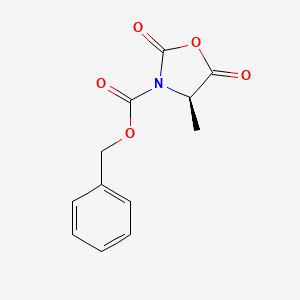
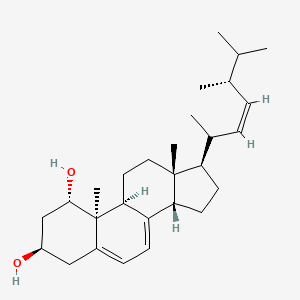
![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
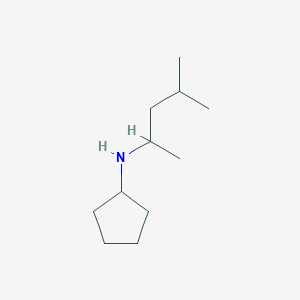
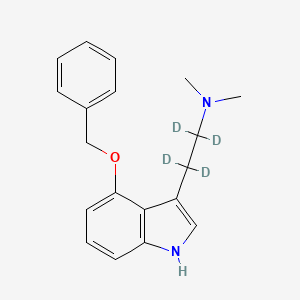
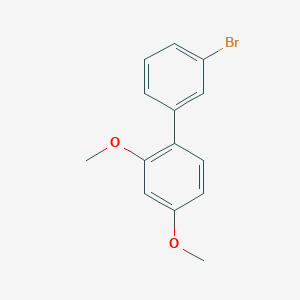
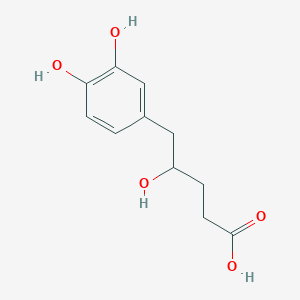
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
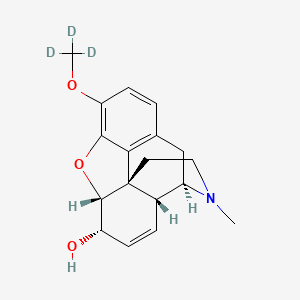
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

